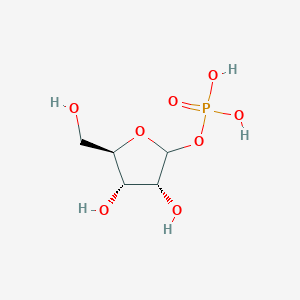
Dichloroplatinum;2-diphenylphosphaniumylethyl(diphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroplatinum;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as DPP and is a coordination complex of platinum. DPP has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of DPP is not fully understood, but it is believed to involve the formation of adducts with biomolecules such as DNA and proteins. DPP has been shown to have a high affinity for DNA, and it can bind to the DNA helix, causing structural changes that can affect gene expression.
Biochemical and Physiological Effects
DPP has been shown to have a range of biochemical and physiological effects, including cytotoxicity, DNA damage, and apoptosis. DPP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPP in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that DPP is highly reactive and can be toxic to cells at high concentrations, which can affect the results of experiments.
Orientations Futures
There are many potential future directions for the use of DPP in scientific research, including the development of new anticancer agents, the study of DNA interactions, and the development of biosensors for medical diagnostics. Further research is needed to fully understand the mechanism of action of DPP and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of DPP involves the reaction of dichloroplatinum with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
DPP has been used in various scientific research applications, including as a catalyst in organic synthesis, as a fluorescent probe for biological imaging, and as a potential anticancer agent. DPP has also been used in the development of biosensors and in the study of DNA interactions.
Propriétés
Numéro CAS |
14647-25-7 |
|---|---|
Formule moléculaire |
C26H26Cl2P2Pt+2 |
Poids moléculaire |
666.4 g/mol |
Nom IUPAC |
dichloroplatinum;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
Clé InChI |
UGVHWZLAQNPMGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
SMILES canonique |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
